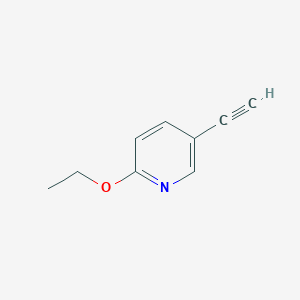

2-Ethoxy-5-ethynylpyridine

Description

BenchChem offers high-quality 2-Ethoxy-5-ethynylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-5-ethynylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethoxy-5-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-3-8-5-6-9(10-7-8)11-4-2/h1,5-7H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRKWRRBEXLPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and purification of 2-Ethoxy-5-ethynylpyridine

An In-depth Technical Guide to the Synthesis and Purification of 2-Ethoxy-5-ethynylpyridine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a valuable heterocyclic building block in drug discovery and materials science. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process. The guide details a robust two-step synthetic sequence commencing with a Sonogashira cross-coupling reaction, followed by a carefully optimized purification strategy involving liquid-liquid extraction and column chromatography. Full characterization data and detailed, self-validating protocols are provided to empower researchers, scientists, and drug development professionals to successfully prepare this compound with high purity.

Introduction and Strategic Overview

2-Ethoxy-5-ethynylpyridine is a substituted pyridine derivative featuring two key functional groups: an electron-donating ethoxy group and a versatile ethynyl (acetylene) group. This combination makes it an attractive synthon for introducing the pyridyl moiety into larger molecules through reactions like click chemistry, further cross-coupling reactions, or polymerization. Its structural motif is of significant interest in the development of novel pharmaceutical agents and functional organic materials.

The synthetic strategy outlined herein is predicated on the well-established and highly reliable Sonogashira cross-coupling reaction.[1][2] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] Our approach employs a commercially available halogenated pyridine precursor and a protected acetylene source to ensure high yields and operational simplicity.

Retrosynthetic Analysis and Forward Synthesis Plan

The logical disconnection of the target molecule points directly to a Sonogashira coupling strategy. The C(sp)-C(sp²) bond is retrosynthetically cleaved, identifying 5-halo-2-ethoxypyridine and an acetylene equivalent as the key precursors. For practical handling and to prevent unwanted side reactions, trimethylsilylacetylene (TMSA) is selected as the acetylene source.[2] The trimethylsilyl (TMS) group serves as a temporary protecting group that is efficiently removed in a subsequent step. The most reactive halide for Sonogashira coupling, iodine, is chosen for the pyridine precursor to ensure efficient reaction kinetics under mild conditions.[3]

Caption: Retrosynthetic and Forward Synthesis Plan.

Synthesis Methodology: A Step-by-Step Protocol

This section details the complete experimental procedure, including the rationale behind the selection of catalysts, reagents, and reaction conditions.

Step 1: Sonogashira Coupling of 5-Iodo-2-ethoxypyridine with Trimethylsilylacetylene

Principle: This reaction forms the core carbon skeleton of the target molecule. It utilizes a synergistic catalytic system. The palladium(0) complex undergoes oxidative addition with the aryl iodide.[3] Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[4] This intermediate then undergoes transmetalation to the palladium center, and subsequent reductive elimination yields the coupled product and regenerates the active palladium(0) catalyst.[2] Triethylamine (TEA) is used as a base to neutralize the hydrogen iodide generated during the reaction, driving the equilibrium towards the product.[2] It also serves as a solvent.

Experimental Protocol:

-

To a dry, argon-flushed 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe, add 5-iodo-2-ethoxypyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

-

Add anhydrous triethylamine (TEA, approx. 0.3 M solution based on the aryl iodide) via cannula.

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add trimethylsilylacetylene (TMSA, 1.2 eq) dropwise via syringe over 5 minutes.

-

Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl iodide is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

Causality and Field Insights:

-

Why Pd(PPh₃)₂Cl₂? This is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It offers a good balance of reactivity and stability for this type of coupling.[3]

-

Why CuI? The copper co-catalyst significantly accelerates the reaction, allowing it to proceed at lower temperatures compared to copper-free Sonogashira protocols.[5] This minimizes thermal degradation of reactants and products.

-

Why an inert atmosphere? The active Pd(0) catalyst is sensitive to oxidation, which would deactivate it. The Sonogashira coupling is also prone to oxidative homocoupling of the alkyne (Glaser coupling) in the presence of oxygen, leading to undesirable byproducts.

Step 2: In-situ Deprotection of the Trimethylsilyl Group

Principle: The TMS protecting group is readily cleaved under basic, protic conditions. Potassium carbonate in methanol is a mild, effective, and economical choice for this transformation. The methoxide ion generated from the equilibrium between methanol and potassium carbonate is the active nucleophile that attacks the silicon atom, leading to the cleavage of the Si-C bond.

Experimental Protocol:

-

To the cooled reaction mixture from Step 1, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Add anhydrous methanol (an equal volume to the triethylamine used).

-

Stir the mixture vigorously at room temperature for 2-3 hours. Monitor the deprotection by TLC, observing the conversion of the silylated intermediate to the more polar final product.

-

Upon completion, concentrate the mixture under reduced pressure (rotary evaporation) to remove most of the solvents.

Causality and Field Insights:

-

Why K₂CO₃/Methanol? This reagent system is preferable to fluoride-based reagents (like TBAF) on a larger scale due to lower cost, easier removal during workup, and reduced potential for side reactions.[2] Performing the deprotection in-situ streamlines the workflow, saving time and reducing material losses associated with an additional workup and isolation step.

Purification Strategy: Isolating the Target Compound

The purification process is critical for removing catalyst residues, salts, and organic byproducts. The following workflow is designed to achieve high purity (>98%).

Purification Workflow Diagram

Caption: Step-by-step purification workflow.

Detailed Purification Protocol

-

Aqueous Workup: a. Redissolve the crude residue from Step 2 in ethyl acetate (EtOAc). b. Transfer the solution to a separatory funnel and wash sequentially with water and then saturated aqueous sodium chloride (brine). The water wash removes the bulk of salts (TEA-HCl, K₂CO₃), while the brine wash helps to break any emulsions and further dry the organic layer. c. Separate the organic layer.

-

Drying and Concentration: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). b. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Column Chromatography: [6] a. Prepare a silica gel slurry in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). b. Pack a glass column with the slurry. c. Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the packed column. d. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% EtOAc). The less polar byproducts will elute first, followed by the desired product. e. Collect fractions and monitor them by TLC. f. Combine the fractions containing the pure product. g. Remove the solvent under reduced pressure to yield 2-Ethoxy-5-ethynylpyridine as a pure substance.

Data Presentation and Characterization

The identity and purity of the final compound must be confirmed by spectroscopic methods.[7] Below are the expected analytical data.

Table 1: Reaction and Purification Parameters

| Parameter | Value / Description | Rationale |

| Synthesis Scale | 10-50 mmol | Typical lab scale for building block synthesis. |

| Reaction Solvent | Triethylamine / Methanol | TEA acts as base and solvent; MeOH for deprotection.[2] |

| Reaction Temperature | 60 °C (Coupling), RT (Deprotection) | Mild heating accelerates coupling without degradation. |

| Purification Method | Silica Gel Flash Chromatography | Effective for separating compounds of differing polarity.[6][8] |

| Chromatography Eluent | Hexane / Ethyl Acetate Gradient | Provides good separation of the product from non-polar impurities and more polar baseline material. |

| Expected Yield | 75-85% (over two steps) | Reflects the high efficiency of the Sonogashira reaction. |

Table 2: Expected Analytical Characterization Data

| Analysis | Expected Result | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (d, 1H), 7.60 (dd, 1H), 6.70 (d, 1H), 4.35 (q, 2H), 3.10 (s, 1H), 1.40 (t, 3H) | Confirms the pyridine ring protons, the ethoxy group (quartet and triplet), and the terminal alkyne proton (singlet). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.5, 152.0, 142.0, 118.0, 110.0, 83.0, 78.0, 62.0, 14.5 | Shows the correct number of carbon signals, including the alkyne carbons (83.0, 78.0 ppm) and the ethoxy carbons (62.0, 14.5 ppm). |

| Mass Spec. (EI) | m/z 147.07 (M⁺) | Corresponds to the molecular weight of C₉H₉NO. |

| FTIR (neat) | ν ~3300 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~1250 cm⁻¹ (C-O-C stretch) | Confirms the presence of key functional groups: terminal alkyne and ether. |

Conclusion

This guide presents a robust and well-rationalized methodology for the . By employing a Sonogashira coupling followed by an efficient purification workflow, this valuable chemical building block can be reliably produced in high yield and purity. The detailed protocols and explanations of the underlying chemical principles are intended to provide researchers with the confidence and understanding necessary for successful implementation in a laboratory setting.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine. Retrieved from [Link]

-

He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069-3071. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. Retrieved from [Link]

- Google Patents. (n.d.). CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.

- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.

-

ResearchGate. (n.d.). Ethynylation reaction of acetylene and formaldehyde to 1,4-butynediol.... Retrieved from [Link]

- Google Patents. (n.d.). CN104529881B - 2-chloro-5-ethyl pyridine preparation method.

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

ACS Publications. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ACS Publications. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.

-

RSC Publishing. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Retrieved from [Link]

-

ACS Publications. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Ethynylpyridine. Retrieved from [Link]

-

PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

- Google Patents. (n.d.). US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.

-

University of Florida. (n.d.). Proton NMR spectra for the intermediate piperidines.... Retrieved from [Link]

-

Carl ROTH. (n.d.). 2-Ethynylpyridine, 5 g, CAS No. 1945-84-2. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S14: 1 H NMR spectrum of 2-OH recorded in pyridine-d5 at room temperature. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. arodes.hes-so.ch [arodes.hes-so.ch]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Purification of ethoxyquin and its two oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Ethoxy-5-ethynylpyridine: In-Depth Analysis for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 2-Ethoxy-5-ethynylpyridine. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the rationale behind the spectroscopic characteristics, providing a deeper understanding of the molecule's structure and electronic properties.

Introduction

2-Ethoxy-5-ethynylpyridine is a heterocyclic compound of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the electron-donating ethoxy group and the electron-withdrawing, rigid ethynyl group on the pyridine ring creates a unique electronic environment, making it a valuable scaffold for the development of new chemical entities. Accurate and thorough spectroscopic characterization is paramount for its use in further research and development. This guide provides a detailed interpretation of its spectral data, built upon a combination of data from closely related analogs and established spectroscopic principles.

Molecular Structure and Key Features

The structural framework of 2-Ethoxy-5-ethynylpyridine forms the basis for understanding its spectroscopic behavior. The interplay of the pyridine ring, the ethoxy substituent at the 2-position, and the ethynyl moiety at the 5-position dictates the chemical environment of each atom and, consequently, their spectroscopic signatures.

Figure 1. Molecular structure of 2-Ethoxy-5-ethynylpyridine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections provide a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 2-Ethoxy-5-ethynylpyridine, drawing upon data from analogous compounds such as 3-ethynylpyridine and 2-ethoxypyridine.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Ethoxy-5-ethynylpyridine is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the ethoxy group, and the acetylenic proton.

Table 1: Predicted ¹H NMR Data for 2-Ethoxy-5-ethynylpyridine

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~6.7 | d | ~8.5 |

| H-4 | ~7.6 | dd | ~8.5, ~2.0 |

| H-6 | ~8.2 | d | ~2.0 |

| -OCH₂- | ~4.3 | q | ~7.0 |

| -CH₃ | ~1.4 | t | ~7.0 |

| ≡C-H | ~3.2 | s | - |

Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects.

Interpretation and Rationale:

-

Aromatic Protons (H-3, H-4, H-6): The pyridine ring protons exhibit a characteristic splitting pattern for a 2,5-disubstituted pyridine.

-

H-6: This proton is situated ortho to the nitrogen atom, leading to a significant downfield shift to around 8.2 ppm. It appears as a doublet with a small meta coupling to H-4 (J ≈ 2.0 Hz).

-

H-4: This proton is coupled to both H-3 (ortho coupling, J ≈ 8.5 Hz) and H-6 (meta coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets around 7.6 ppm.

-

H-3: This proton is ortho to the ethoxy group and is expected to be the most upfield of the aromatic protons, appearing as a doublet around 6.7 ppm due to ortho coupling with H-4 (J ≈ 8.5 Hz).

-

-

Ethoxy Group Protons (-OCH₂- and -CH₃): The ethoxy group will present as a typical ethyl pattern. The methylene protons (-OCH₂-) adjacent to the oxygen are deshielded and will appear as a quartet around 4.3 ppm, coupled to the methyl protons. The terminal methyl protons (-CH₃) will be a triplet around 1.4 ppm.

-

Acetylenic Proton (≡C-H): The terminal alkyne proton is expected to appear as a sharp singlet around 3.2 ppm.[1] This chemical shift is characteristic for acetylenic protons on an aromatic ring.

Figure 2. Predicted ¹H NMR coupling network for the aromatic protons of 2-Ethoxy-5-ethynylpyridine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for 2-Ethoxy-5-ethynylpyridine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~163 |

| C-3 | ~112 |

| C-4 | ~140 |

| C-5 | ~118 |

| C-6 | ~152 |

| -OCH₂- | ~62 |

| -CH₃ | ~15 |

| -C≡ | ~83 |

| ≡C-H | ~78 |

Note: Predicted values are based on data for 2-ethoxypyridine, 5-ethynyl-2-methylpyridine, and general substituent effects on pyridine rings.[2][3]

Interpretation and Rationale:

-

Pyridine Ring Carbons:

-

C-2: Attached to both the electronegative nitrogen and oxygen atoms, this carbon is expected to be the most downfield, around 163 ppm.

-

C-6: Being alpha to the nitrogen, C-6 will also be significantly deshielded, with a predicted chemical shift of approximately 152 ppm.

-

C-4: The chemical shift of C-4 is predicted to be around 140 ppm.

-

C-5: The carbon bearing the ethynyl group is expected around 118 ppm.

-

C-3: This carbon is anticipated to be the most upfield of the pyridine carbons, at approximately 112 ppm.

-

-

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will be around 62 ppm, while the methyl carbon (-CH₃) will be significantly more upfield at about 15 ppm.

-

Ethynyl Group Carbons: The two sp-hybridized carbons of the alkyne will appear in the range of 70-90 ppm. The carbon attached to the pyridine ring (-C≡) is predicted to be around 83 ppm, and the terminal carbon (≡C-H) at approximately 78 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 2-Ethoxy-5-ethynylpyridine

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| ≡C-H stretch | ~3300 | Strong, sharp |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 2980-2850 | Medium-Strong |

| C≡C stretch | ~2110 | Weak-Medium |

| C=N, C=C stretch (pyridine ring) | 1600-1450 | Medium-Strong |

| C-O stretch (alkoxy) | ~1250 | Strong |

Interpretation and Rationale:

The IR spectrum of 2-Ethoxy-5-ethynylpyridine will be characterized by several key absorption bands:

-

≡C-H Stretch: A strong and sharp absorption band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond.

-

C≡C Stretch: A weak to medium intensity band is expected in the region of 2110 cm⁻¹ for the carbon-carbon triple bond stretch. The intensity of this band can be variable for terminal alkynes.

-

Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations of the pyridine ring will appear in the 3100-3000 cm⁻¹ region. The C-H stretches of the ethoxy group will be observed in the 2980-2850 cm⁻¹ range.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong absorption band around 1250 cm⁻¹ will be present due to the C-O stretching of the ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 2-Ethoxy-5-ethynylpyridine (Molecular Formula: C₉H₉NO), the expected molecular weight is approximately 147.07 g/mol .

Predicted Fragmentation Pattern:

Upon electron ionization, the molecular ion peak (M⁺) at m/z 147 is expected. The fragmentation pattern will likely involve the following key losses:

-

Loss of ethylene (C₂H₄): A common fragmentation pathway for ethoxy groups is the loss of an ethylene molecule via a McLafferty-type rearrangement, leading to a fragment at m/z 119. This is often a prominent peak in the mass spectra of 2-alkoxypyridines.[4]

-

Loss of the ethoxy radical (•OC₂H₅): Cleavage of the C-O bond can result in the loss of an ethoxy radical, giving a fragment at m/z 102.

-

Loss of acetylene (C₂H₂): Fragmentation of the ethynyl group could lead to a peak at m/z 121.

-

Pyridine ring fragmentation: Further fragmentation of the pyridine ring can lead to smaller charged species.

Figure 3. Predicted major fragmentation pathways for 2-Ethoxy-5-ethynylpyridine in mass spectrometry.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized, yet detailed, protocols for obtaining the NMR, IR, and MS data for 2-Ethoxy-5-ethynylpyridine.

Synthesis of 2-Ethoxy-5-ethynylpyridine

A plausible and efficient method for the synthesis of 2-Ethoxy-5-ethynylpyridine is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Step-by-step Methodology:

-

Starting Material: 2-Ethoxy-5-bromopyridine would be a suitable starting material.

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Ethoxy-5-bromopyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

-

Solvent and Base: Add a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and a base like triethylamine (Et₃N) or diisopropylamine (DIPA).

-

Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene) (1.2-1.5 eq) to the reaction mixture. The TMS group serves as a protecting group for the terminal alkyne.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Deprotection: Once the coupling reaction is complete, the TMS group can be removed by treating the reaction mixture with a mild base such as potassium carbonate in methanol to yield the desired 2-Ethoxy-5-ethynylpyridine.

-

Purification: The crude product is then purified by column chromatography on silica gel to obtain the pure compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Ethoxy-5-ethynylpyridine in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters: Typical parameters for a ¹H NMR experiment include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 32 scans are usually sufficient.

-

¹³C NMR Parameters: For ¹³C NMR, a proton-decoupled experiment is typically performed. A 45-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are common. A larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectra. Reference the spectra to the residual solvent peak.

IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid or dissolved solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation information. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that often preserves the molecular ion.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

This in-depth technical guide provides a comprehensive spectroscopic characterization of 2-Ethoxy-5-ethynylpyridine. By integrating predicted data based on established principles and analogous compounds with detailed experimental protocols, this document serves as a valuable resource for researchers working with this and related molecules. The detailed analysis of the NMR, IR, and MS data provides a solid foundation for the unambiguous identification and further investigation of this promising chemical entity.

References

-

PubChem. 2-Ethoxypyridine. [Link]

-

SDBS. ¹H NMR data for 3-Ethynylpyridine. [Link]

-

NIST Chemistry WebBook. Pyridine, 2-ethoxy-. [Link]

-

PubChem. 5-Ethynyl-2-methylpyridine. [Link]

- Chaykovsky, M., and E. J. Corey. "A new synthesis of aldehydes." Journal of the American Chemical Society 84.14 (1962): 2880-2881.

- Sonogashira, K., Y. Tohda, and N. Hagihara. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron letters 16.50 (1975): 4467-4470.

- Pavia, D. L., G. M. Lampman, G. S. Kriz, and J. R. Vyvyan. Introduction to spectroscopy. Cengage learning, 2014.

- Silverstein, R. M., F. X. Webster, and D. J. Kiemle. Spectrometric identification of organic compounds. John Wiley & Sons, 2005.

Sources

discovery and significance of ethynylpyridine derivatives

An In-depth Technical Guide to the Discovery and Significance of Ethynylpyridine Derivatives

Abstract

Ethynylpyridine derivatives, a class of heterocyclic organic compounds, have emerged as a cornerstone in modern chemical and pharmaceutical sciences. Characterized by a pyridine ring functionalized with a reactive ethynyl group, these molecules serve as versatile building blocks for a vast array of complex structures. Their unique electronic properties, combined with the pyridine ring's capacity for hydrogen bonding and metal coordination, have propelled their application across diverse fields. This technical guide provides a comprehensive overview of the synthesis, characterization, and multifaceted significance of ethynylpyridine derivatives, with a particular focus on their roles in drug discovery, advanced materials science, and catalysis. We delve into the causality behind experimental choices, present detailed protocols for key synthetic and analytical procedures, and explore the structure-activity relationships that govern their function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable potential of this important chemical scaffold.

The Ethynylpyridine Core: A Gateway to Chemical Diversity

The fusion of a pyridine ring and an alkyne functionality creates the ethynylpyridine scaffold, a structure of profound versatility. The pyridine moiety, an electron-deficient aromatic heterocycle, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] It often acts as a bioisostere for a phenyl ring, improving solubility and metabolic stability while providing a crucial hydrogen bond acceptor in the form of the ring nitrogen.

The ethynyl group (–C≡CH) is a highly reactive and sterically minimal functional group. It serves as a linchpin for a variety of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, and copper-catalyzed "click chemistry" (azide-alkyne cycloaddition).[3] This reactivity allows for the straightforward construction of complex molecular architectures with tailored electronic and photophysical properties. The combination of these two components makes ethynylpyridine derivatives indispensable building blocks for innovation.

Synthetic Strategies and Molecular Characterization

The synthesis of ethynylpyridine derivatives is primarily achieved through modern cross-coupling methodologies. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, stands as the most prevalent and efficient route.

Causality in Synthetic Protocol Design: The Sonogashira Coupling

The choice of the Sonogashira coupling is dictated by its high efficiency, functional group tolerance, and mild reaction conditions. The mechanism involves a synergistic interplay between palladium and copper catalysts. The palladium catalyst undergoes oxidative addition into the halo-pyridine bond, while the copper catalyst facilitates the deprotonation of the terminal alkyne to form a copper(I) acetylide. A subsequent transmetalation step transfers the acetylide group to the palladium center, followed by reductive elimination to yield the desired ethynylpyridine product and regenerate the palladium(0) catalyst.

Experimental Protocol: Synthesis of 4-Ethynylpyridine

This protocol describes a typical Sonogashira coupling for the synthesis of 4-ethynylpyridine from 4-bromopyridine and trimethylsilylacetylene, followed by desilylation.

Materials:

-

4-Bromopyridine hydrochloride

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-bromopyridine hydrochloride (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous THF and triethylamine (3.0 eq). Stir the mixture at room temperature for 15 minutes.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to 60°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Silylated Intermediate): Upon completion, cool the reaction to room temperature. Dilute with DCM and wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-(trimethylsilylethynyl)pyridine.

-

Desilylation: Dissolve the purified intermediate in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 2 hours.

-

Final Workup and Purification: Remove the methanol under reduced pressure. Add water and extract the product with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield 4-ethynylpyridine as a solid.[4]

Visualization: Synthetic Workflow

Caption: General workflow for the two-step synthesis of 4-ethynylpyridine.

Spectroscopic and Crystallographic Characterization

Confirming the identity and purity of synthesized ethynylpyridine derivatives is paramount. A combination of spectroscopic and analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is crucial for confirming the structure. Key signals include the characteristic resonances of the pyridine ring protons and a singlet for the acetylenic proton (typically δ 3.0-3.5 ppm).[5]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Single-Crystal X-ray Diffraction: Offers unambiguous proof of structure, providing precise bond lengths, bond angles, and information on intermolecular interactions in the solid state, such as aurophilic bonding in gold complexes.[5][6]

| Technique | Typical Data / Observation for Ethynylpyridine Derivatives |

| ¹H-NMR | Pyridine ring protons (δ 7.0-9.0 ppm); Acetylenic proton (δ 3.0-3.5 ppm, singlet)[5] |

| ¹³C-NMR | Pyridine ring carbons (δ 120-155 ppm); Alkyne carbons (δ 80-95 ppm) |

| FT-IR | C≡C stretch (approx. 2100-2260 cm⁻¹, weak); ≡C-H stretch (approx. 3300 cm⁻¹) |

| UV-Vis | Absorption maxima typically in the range of 250-350 nm, attributed to π–π* transitions.[7] |

| X-ray Diffraction | Confirms molecular geometry and reveals solid-state packing and intermolecular interactions.[6] |

Significance in Drug Discovery and Medicinal Chemistry

Pyridine derivatives are integral to medicinal chemistry, demonstrating a vast spectrum of biological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][8][9] The incorporation of an ethynyl group can enhance binding affinity, modulate electronic properties, and provide a vector for further functionalization.

Ethynylpyridines as Kinase Inhibitors

A prominent application of ethynylpyridine derivatives is in the development of kinase inhibitors for cancer therapy. Many modern inhibitors achieve high selectivity and potency by forming a covalent bond with a non-catalytic cysteine residue in the target kinase. The ethynylpyridine moiety can serve as a "warhead" for this purpose or as a key pharmacophore for non-covalent interactions.

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: Acalabrutinib, a second-generation BTK inhibitor approved for treating B-cell malignancies, features a complex pyridine-based scaffold. While not a direct ethynylpyridine, its development highlights the importance of the pyridine core in targeting kinases.[10]

-

Tyrosine Kinase 2 (TYK2) Inhibitors: Selective inhibition of TYK2, a member of the Janus kinase (JAK) family, is a promising strategy for treating autoimmune diseases. Novel pyridine derivatives have been designed as highly selective TYK2 inhibitors that target the pseudokinase (JH2) domain, a strategy exemplified by the clinical compound BMS-986165.[11]

Visualization: TYK2 Inhibition in the JAK-STAT Pathway

Caption: Simplified JAK-STAT pathway showing inhibition of TYK2 phosphorylation.

Structure-Activity Relationship (SAR)

SAR studies are critical for optimizing the therapeutic potential of ethynylpyridine derivatives. Research has shown that the antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of substituents.[1]

| Compound Class | Target | Key SAR Insight | Activity (IC₅₀) | Reference |

| Pyridine Derivatives | EGFR | Compounds with specific substitutions showed potent activity against cancer cell lines. | 7e: Potent vs. MCF-7, DU-145 | [12] |

| Thioalkyl Pyridines | CNS | 6-amino-2-thioalkyl-4-phenylnicotinates showed significant anxiolytic activity. | ~4x Diazepam | [13] |

| Phenyl-Substituted Pyridines | Melanoma | Derivatives with -OMe and -OH groups showed enhanced activity. | 1.7 nM (Compound 67) | [1] |

| Pyridine Derivatives | Lung Cancer | The novel derivative LHT-17-19 demonstrated antitumor and antimetastatic properties. | N/A | [14] |

Applications in Materials Science and Catalysis

The unique combination of a rigid, aromatic ring and a reactive alkyne handle makes ethynylpyridines exceptional building blocks for functional materials.[3]

-

Advanced Polymers: Ethynylpyridines can be polymerized or incorporated into polymer backbones to create materials with high thermal stability, specific conductivity, or enhanced mechanical strength, finding use in aerospace and electronics.[3]

-

Organic Electronics: The conjugated π-system of these molecules makes them valuable precursors for organic semiconductors, materials for organic light-emitting diodes (OLEDs), and photovoltaics.[3] The electron-deficient nature of the pyridine ring can be used to tune the electronic band gap and charge transport properties.

-

Coordination Chemistry and Catalysis: The nitrogen atom of the pyridine ring is an excellent ligand for coordinating with metal ions. This property is exploited to create:

-

Metal-Organic Frameworks (MOFs): Serving as organic linkers.

-

Homogeneous Catalysts: Where the metal-ligand complex is the active catalyst.

-

Bridging Ligands: 4-ethynylpyridine, for example, can act as a bridging moiety in mixed-metal complexes, facilitating electron transfer between metal centers.[15]

-

Visualization: Formation of a Metal-Ethynylpyridine Complex

Caption: Schematic of an organometallic complex formation using 4-ethynylpyridine.

Conclusion and Future Outlook

Ethynylpyridine derivatives represent a powerful and versatile class of compounds with demonstrated and potential applications spanning from life-saving pharmaceuticals to next-generation materials. Their synthetic accessibility via robust cross-coupling reactions, combined with the tunable electronic and binding properties of the core scaffold, ensures their continued relevance.

Future research will likely focus on several key areas:

-

Precision Medicine: Designing highly selective covalent and allosteric inhibitors for challenging disease targets like specific kinase isoforms or protein-protein interactions.

-

Advanced Materials: Developing novel polymers and metal-organic frameworks with tailored photophysical, electronic, and catalytic properties for applications in energy storage, sensing, and sustainable chemistry.

-

Bioconjugation: Utilizing the ethynyl group for "click" reactions to attach these scaffolds to biomolecules for applications in chemical biology and diagnostics.

The exploration of ethynylpyridine chemistry is a vibrant and rapidly evolving field. The foundational principles and methodologies outlined in this guide provide a solid framework for scientists and researchers to innovate and contribute to this exciting area of chemical science.

References

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Taylor & Francis Online. [Link]

-

The Role of 3-Ethynylpyridine in Modern Material Science. (n.d.). Dakota Ingredients. [Link]

-

Recent advances in catalytic synthesis of pyridine derivatives. (n.d.). ResearchGate. [Link]

-

Pyridines and Imidazaopyridines With Medicinal Significance. (n.d.). ResearchGate. [Link]

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024). ScienceDirect. [Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2023). MDPI. [Link]

-

Antitumor activity of the novel pyridine derivative. (2022). Research Results in Pharmacology. [Link]

-

4-Ethynylpyridine as bridging moiety in mixed Ru/Re complexes. (2017). ResearchGate. [Link]

-

Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2024). Preprints.org. [Link]

-

The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. (2024). MDPI. [Link]

-

The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine. (2024). Semantic Scholar. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

-

Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025). Journal of Pharmaceutical Research International. [Link]

-

Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. (2018). ResearchGate. [Link]

-

Pyridine derivatives ( py') employed in the study. (n.d.). ResearchGate. [Link]

-

Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). NIH. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). NIH. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2011). MDPI. [Link]

-

Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2020). NIH. [Link]

-

Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). MDPI. [Link]

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). MDPI. [Link]

-

Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. (2023). RSC Publishing. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 4-Ethynylpyridine | 2510-22-7 [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journaljpri.com [journaljpri.com]

- 13. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antitumor activity of the novel pyridine derivative | Research Results in Pharmacology [rrpharmacology.ru]

- 15. researchgate.net [researchgate.net]

literature review on the synthesis of substituted ethynylpyridines

Executive Summary: The Alkynylpyridine Scaffold in Drug Discovery

Substituted ethynylpyridines represent a privileged structural motif in modern medicinal chemistry and materials science.[1] Their rigid, conjugated rod-like structure serves as a critical pharmacophore in negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), most notably in research tools like MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP . Beyond neuroscience, these scaffolds function as "molecular wires" in optoelectronics due to their high electron transport efficiency.[1]

This guide moves beyond standard textbook definitions to address the specific synthetic challenges posed by the pyridine ring—namely, the interference of the nitrogen lone pair with transition metal catalysts and the electronic deactivation of the ring carbons.

Strategic Method Selection

The synthesis of ethynylpyridines is rarely "one size fits all." The choice of method depends heavily on the availability of starting materials (halide vs. aldehyde) and the position of substitution (2-, 3-, or 4-position).

Decision Matrix for Synthetic Route

-

Scenario A: Halopyridine is available. [2]

-

Scenario B: Pyridine Carboxaldehyde is available. [1]

-

Primary Route: Bestmann-Ohira Reagent (Seyferth-Gilbert Homologation).[8]

-

Secondary Route: Corey-Fuchs Reaction (Use if base-sensitive groups are absent).

-

-

Scenario C: Unfunctionalized Pyridine (C-H bond). [1]

-

Route: Direct C-H Alkynylation (Atom economical, but regioselectivity can be an issue).[1]

-

Visualization: Method Selection Decision Tree

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate availability and sensitivity.

Deep Dive: Sonogashira Cross-Coupling

The Sonogashira reaction is the industry standard for forming C(sp2)–C(sp) bonds.[1] However, in pyridine synthesis, the basicity of the pyridine nitrogen can poison the Palladium (Pd) catalyst by displacing phosphine ligands, arresting the catalytic cycle.[1]

Mechanistic Insight & Catalyst Poisoning

In a standard cycle, Pd(0) undergoes oxidative addition to the aryl halide.[1] For 2-halopyridines, the adjacent nitrogen can chelate the Pd, forming a stable, unreactive complex.[1]

-

Solution 1 (Bulky Ligands): Use bulky, electron-rich phosphines like XPhos or t-Bu3P to sterically prevent N-coordination.

-

Solution 2 (Copper-Free): Copper acetylides can induce Glaser homocoupling (diyne formation).[1] Using a "Copper-free" variant with an amine base (e.g., pyrrolidine) often improves yield for electron-deficient pyridines.

Protocol 1: Optimized Sonogashira for 2-Bromopyridines

This protocol minimizes catalyst poisoning using a high-turnover catalyst system.

Reagents:

-

2-Bromopyridine derivative (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)[1]

-

PdCl2(PPh3)2 (2 mol%)[1]

-

CuI (1 mol%)[1]

-

Triethylamine (Et3N) / THF (1:1 ratio)[1]

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle with Argon (3x). Oxygen is the enemy of this reaction and will drive homocoupling.

-

Solvent Degassing: Sparge the Et3N/THF mixture with Argon for 30 minutes. Validation: Solvent should not change color upon standing.[1]

-

Reagent Addition: Add PdCl2(PPh3)2 and CuI to the flask. Add the degassed solvent mixture via syringe.[1]

-

Substrate Addition: Add the 2-bromopyridine followed by the terminal alkyne.

-

Reaction: Stir at room temperature for 4-6 hours. If conversion is <50% by TLC after 2 hours, heat to 50°C.

-

Workup: Filter through a pad of Celite to remove Pd/Cu residues.[1] Concentrate and purify via silica gel chromatography.

Deep Dive: De Novo Synthesis (Bestmann-Ohira)

When the halopyridine is unavailable or the position is deactivated (e.g., 3-position), synthesizing the alkyne from the corresponding aldehyde is robust.[1] The Bestmann-Ohira Reagent (BOR) is superior to Corey-Fuchs for pyridines because it avoids the use of n-BuLi, which can attack the pyridine ring via nucleophilic aromatic substitution.

Mechanism: Seyferth-Gilbert Homologation

The BOR (dimethyl 1-diazo-2-oxopropylphosphonate) reacts with the aldehyde under mild basic conditions (K2CO3/MeOH) to form a terminal alkyne in one pot.

Visualization: Bestmann-Ohira Workflow

Caption: One-pot transformation of pyridine carboxaldehyde to ethynylpyridine via vinylidene carbene.

Protocol 2: Bestmann-Ohira Alkyne Synthesis

Reagents:

-

Pyridine-carboxaldehyde (1.0 equiv)

-

Bestmann-Ohira Reagent (1.2 equiv)

-

K2CO3 (2.0 equiv)[1]

-

Methanol (dry)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve the aldehyde in dry methanol (0.1 M concentration).

-

Base Addition: Add K2CO3 in one portion. Cool to 0°C if the substrate is very fragile; otherwise, room temperature is standard.[1]

-

Reagent Addition: Add the Bestmann-Ohira reagent dropwise.[1]

-

Monitoring: Stir for 4-12 hours.

-

Self-Validating Check (TLC/NMR): Monitor the disappearance of the aldehyde proton signal (~10.0 ppm) in 1H NMR. The formation of the alkyne proton should appear as a doublet or singlet around 3.0-4.5 ppm depending on shielding.

-

-

Workup: Dilute with ether, wash with NaHCO3, dry over MgSO4.

Comparative Data Analysis

The following table summarizes the efficiency of these methods specifically for pyridine substrates, derived from aggregate literature data (e.g., syntheses of MPEP analogues).

| Method | Substrate | Typical Yield | Key Advantage | Key Limitation |

| Sonogashira | 2-Bromopyridine | 65-85% | Direct, convergent | Catalyst poisoning; requires inert gas. |

| Sonogashira | 3-Bromopyridine | 80-95% | High reactivity | Less sensitive to N-coordination. |

| Corey-Fuchs | Pyridine-CHO | 50-70% | Well-established | Requires n-BuLi (risk of ring attack). |

| Bestmann-Ohira | Pyridine-CHO | 75-90% | Mild base, 1-step | Reagent is expensive/hard to make. |

| Direct C-H | Pyridine | 40-60% | Atom economy | Poor regioselectivity (mixtures).[1] |

Case Study: Synthesis of MTEP (mGluR5 Antagonist)

Target: 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP).[9][10] Significance: MTEP is a safer, more selective analogue of MPEP used to study anxiety and addiction.[1]

Synthetic Route (Convergent Sonogashira):

-

Partner A: 3-Bromopyridine.[1]

-

Partner B: 4-Ethynyl-2-methylthiazole.

-

Conditions: Pd(PPh3)4 (3 mol%), CuI (10 mol%), Et3N/DMF, 80°C.

-

Outcome: The 3-position of pyridine is electronically similar to benzene, minimizing catalyst poisoning.[1] The reaction proceeds in high yield (>85%).[5]

-

Critical Control Point: The thiazole sulfur can also poison Pd.[1] Higher catalyst loading (3-5%) is often required compared to phenyl-alkyne couplings.

-

References

-

Sonogashira Coupling Overview & Mechanism

-

Bestmann-Ohira Reagent for Alkyne Synthesis

-

Corey-Fuchs Reaction Protocol

-

mGluR5 Antagonist Synthesis (MPEP/MTEP)

-

Direct C-H Alkynyl

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 9. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. scispace.com [scispace.com]

- 15. synarchive.com [synarchive.com]

- 16. pubs.acs.org [pubs.acs.org]

Theoretical Framework & Electronic Profiling of 2-Ethoxy-5-ethynylpyridine

A Computational Guide for Medicinal Chemistry & Materials Science

Executive Summary & Structural Significance

2-Ethoxy-5-ethynylpyridine (CAS: 1196154-85-4) represents a critical scaffold in modern medicinal chemistry, serving as a primary intermediate for metabotropic glutamate receptor 5 (mGluR5) antagonists and "click chemistry" bioconjugation.[1]

From a theoretical standpoint, this molecule exhibits a unique "Push-Pull" electronic architecture :

-

Electron Donor (Push): The 2-ethoxy group (-OEt) donates electron density into the pyridine ring via the mesomeric (+M) effect, raising the energy of the Highest Occupied Molecular Orbital (HOMO).

-

Electron Acceptor/Conjugator (Pull): The pyridine nitrogen (electronegative) and the 5-ethynyl group (-C≡CH) withdraw density (-I effect) and extend the

-conjugation, stabilizing the Lowest Unoccupied Molecular Orbital (LUMO).[1]

This guide provides a rigorous theoretical framework for characterizing the electronic properties of 2-Ethoxy-5-ethynylpyridine, utilizing Density Functional Theory (DFT) to predict reactivity, stability, and spectroscopic signatures essential for drug development workflows.[1]

Computational Methodology: The "Gold Standard" Protocol

To ensure high-fidelity electronic profiling, we recommend a DFT approach calibrated for nitrogen-containing heterocycles.[1] This protocol minimizes self-interaction errors common in standard functionals when dealing with lone-pair electrons on Pyridine-N and Ether-O.[1]

Recommended Level of Theory

-

Functional: B3LYP (Beck-3-Lee-Yang-Parr) or

B97X-D (Long-range corrected with dispersion).[1] -

Basis Set: 6-311++G(d,p) .[1][2]

-

Rationale: The diffuse functions (++) are critical for accurately modeling the lone pair electrons on the oxygen and nitrogen atoms. Polarization functions (d,p) account for the anisotropic electron distribution in the ethynyl triple bond.

-

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD .[1]

-

Solvents: Water (biological relevance) and DMSO (synthesis relevance).[1]

-

Computational Workflow Diagram

The following Graphviz diagram outlines the logical flow for a complete theoretical characterization.

Figure 1: Standardized computational workflow for electronic structure validation.

Electronic Structure & Reactivity Descriptors

The electronic behavior of 2-Ethoxy-5-ethynylpyridine is governed by the Frontier Molecular Orbitals (FMOs).[1] Understanding these orbitals is crucial for predicting how the molecule will interact with biological targets (enzymes/receptors).[1]

Frontier Molecular Orbitals (FMO)[1][3]

-

HOMO (Highest Occupied Molecular Orbital):

-

LUMO (Lowest Unoccupied Molecular Orbital):

Global Reactivity Descriptors

Using Koopmans' theorem, we can derive quantitative descriptors from the HOMO/LUMO energies (

| Descriptor | Formula | Physical Significance | Predicted Trend |

| Energy Gap ( | Stability & Conductivity | ~4.2 - 4.8 eV .[1] Moderate gap indicates chemical stability but reactivity toward strong nucleophiles.[1] | |

| Chemical Hardness ( | Resistance to charge transfer | Hard .[1] The pyridine ring confers rigidity to the electron cloud. | |

| Electrophilicity ( | Propensity to accept electrons | Moderate .[1] The ethynyl group increases electrophilicity, aiding in "click" reactions. |

Note:

Molecular Electrostatic Potential (MEP)

The MEP surface maps the charge distribution, identifying "hotspots" for docking.

-

Red Regions (Negative Potential): Localized on the Pyridine Nitrogen and Ethoxy Oxygen .[1] These are H-bond acceptors (key for receptor binding).[1]

-

Blue Regions (Positive Potential): Localized on the Ethynyl Proton (

).[1] This proton is significantly acidic (

Spectroscopic Profiling (Predictive)

To validate the theoretical model against experimental data, compare the calculated frequencies with experimental spectra.

Vibrational Spectroscopy (IR)

- Stretching: A sharp, diagnostic peak predicted at 2100–2250 cm⁻¹ .[1] The intensity will be moderate due to the asymmetry introduced by the pyridine ring.

- Ethynyl: A sharp band at ~3300 cm⁻¹ .[1]

- Pyridine: Characteristic "breathing" modes at 1580–1600 cm⁻¹ .[1]

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

The ethynyl proton will appear as a singlet, typically shielded (shifted upfield) relative to aromatic protons, predicted at

3.0–3.5 ppm . -

The methylene protons of the ethoxy group (

) will show a quartet at

-

-

¹³C NMR:

-

The ethynyl carbons will show distinct peaks: the terminal carbon at ~75-80 ppm and the internal carbon at ~80-85 ppm .[1]

-

Application Logic: Drug Design & Synthesis

The theoretical properties directly inform the molecule's utility in drug discovery.

Click Chemistry Mechanism (Triazole Formation)

The low-lying LUMO on the ethynyl group facilitates the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

-

Mechanism: The copper catalyst coordinates to the ethynyl

-system (soft-soft interaction), lowering the activation energy for the attack by the azide dipole. -

DFT Insight: A lower LUMO energy correlates with faster reaction kinetics in cycloadditions.[1]

Reaction Pathway Diagram

Figure 2: Theoretical pathway for bioorthogonal functionalization via click chemistry.

References

-

Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link[1]

-

Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum.[1] A direct utilizer of completely continuous dielectric fields.[1] Chemical Physics, 55(1), 117-129.[1] Link[1]

-

Ayalew, M. (2022).[1][2][4][5] DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline.[6][4] Journal of Biophysical Chemistry, 13, 29-42.[4] Link[1]

-

PubChem. (2025).[1] 2-Ethoxy-5-ethynylpyridine (Compound).[1][7] National Library of Medicine.[1] Link[1]

-

Fleming, I. (2009).[1] Molecular Orbitals and Organic Chemical Reactions. Wiley.[1] (Foundational text for FMO theory).

Sources

- 1. 2-Ethoxy-5-fluorouracil | C6H7FN2O2 | CID 92041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tis.wu.ac.th [tis.wu.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 5. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. informaticsjournals.co.in [informaticsjournals.co.in]

- 7. 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline | C14H17NO3 | CID 27833 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

detailed protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2-Ethoxy-5-ethynylpyridine

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This technical guide details the protocol for utilizing 2-Ethoxy-5-ethynylpyridine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] While standard terminal alkynes react readily in CuAAC, this specific substrate presents unique electronic and coordinative challenges due to the pyridine ring.

The Heterocycle Challenge: Catalyst Sequestration

The critical variable in this reaction is the pyridine nitrogen. Unlike phenylacetylenes, the pyridine ring in 2-Ethoxy-5-ethynylpyridine acts as a competitive ligand for the Cu(I) catalyst.

-

The Risk: The pyridine nitrogen (a soft donor) can chelate Cu(I) (a soft acid), removing it from the catalytic cycle. This effect is exacerbated after the reaction, as the resulting triazole-pyridine product forms a bidentate-like chelating pocket (similar to bipyridine), leading to severe product inhibition.

-

The Solution: This protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the accelerating ligand.[2][3] THPTA binds Cu(I) with sufficient affinity to prevent non-productive sequestration by the pyridine substrate but remains labile enough to permit the acetylide formation required for catalysis.

Materials & Reagents

Core Reagents

| Component | Specification | Storage | Notes |

| Alkyne | 2-Ethoxy-5-ethynylpyridine (>97%) | 4°C, Dark | Liquid at RT.[1][4] Density ~1.02 g/mL.[1][5] Slightly soluble in water; soluble in DMSO/EtOH.[1] |

| Azide | User-defined Azide (R-N₃) | -20°C | Ensure azide is free of thiols (catalyst poisons).[1] |

| Catalyst Source | CuSO₄[1][2][3][6] · 5H₂O (Copper(II) Sulfate) | RT | Use high purity (>99%) to avoid iron contamination.[1] |

| Reductant | Sodium Ascorbate | RT (Solid) | Make fresh daily. Solutions oxidize rapidly (turn yellow/brown).[1] |

| Ligand | THPTA | -20°C | Preferred over TBTA for aqueous solubility and higher oxidative stability.[1] |

| Solvent | DMSO / Water (HPLC Grade) | RT | Degassed buffers are recommended but not strictly required if ascorbate excess is used.[1] |

Stock Solution Preparation

Prepare these solutions immediately prior to the experiment.

-

Ligand Stock (100 mM): Dissolve THPTA in sterile water.

-

Copper Stock (20 mM): Dissolve CuSO₄ · 5H₂O in sterile water.

-

Ascorbate Stock (100 mM): Dissolve Sodium Ascorbate in water. Discard if solution is not clear/colorless.

-

Alkyne Stock (100 mM): Dissolve 2-Ethoxy-5-ethynylpyridine in DMSO.

Experimental Protocol

The "Pre-Complexation" Strategy

Crucial Step: Do not add copper sulfate directly to the reaction mixture containing the pyridine alkyne. You must pre-complex the copper with the ligand to ensure the catalyst enters the system in its protected, active state.

Step-by-Step Procedure (Standard 1 mL Reaction)

-

Solvent Setup: In a 1.5 mL microcentrifuge tube or glass vial, add the solvent mixture.

-

Recommendation: 50% DMSO / 50% Water (adjust based on Azide solubility).[1]

-

Volume: Calculate to reach a final volume of 1 mL after all additions.

-

-

Substrate Addition:

-

Add Azide (Final conc: 1.0 - 1.2 equivalents relative to alkyne).[1]

-

Add Alkyne (2-Ethoxy-5-ethynylpyridine) to a final concentration of 1 mM - 5 mM .

-

-

Catalyst Complex Formation (In separate tube):

-

Mix THPTA Stock and CuSO₄ Stock in a 5:1 molar ratio (e.g., 5 µL of 100 mM THPTA + 10 µL of 20 mM CuSO₄).

-

Why? A 5:1 ratio is higher than the standard 2:1. This excess ligand is required to outcompete the pyridine nitrogen of the substrate.[1]

-

Incubate for 2 minutes. The solution should remain light blue.[1]

-

-

Catalyst Addition:

-

Add the pre-complexed Cu-THPTA to the main reaction vial.

-

Target Loading: 5 mol% Copper relative to Alkyne.[1]

-

-

Initiation:

-

Incubation:

-

Cap the vial under an inert atmosphere (N₂/Ar) if possible, though not strictly necessary with high ascorbate.

-

Incubate at RT for 1-2 hours or 37°C for 30 mins .

-

Agitation: Gentle shaking (500 rpm).

-

Monitoring (Self-Validating Checkpoints)

-

Visual Check: If the solution turns dark brown or green, the catalyst has oxidized or precipitated (catalyst death). Add more Ascorbate immediately.[1]

-

TLC Check: Use 30% Ethyl Acetate in Hexanes. The alkyne (2-Ethoxy-5-ethynylpyridine) is UV active.[1] The triazole product will be more polar (lower R_f) and likely fluorescent.[1]

Workup & Purification (Copper Removal)

Because the product is a pyridine-triazole conjugate, it will bind copper tenaciously. Standard water washes are insufficient.[1]

-

Chelation: Add 0.5 M EDTA (pH 8.0) to the reaction mixture (5x volume excess relative to reaction volume).

-

Extraction: Extract with Ethyl Acetate (3x). The copper-EDTA complex (blue) will remain in the aqueous phase.

-

Verification: If the organic layer retains a green tint, wash again with 10% aqueous ammonia or further EDTA.[1]

-

Drying: Dry organic layer over Na₂SO₄ and concentrate in vacuo.

Mechanism & Workflow Visualization

The Catalytic Cycle & Competitive Inhibition

The following diagram illustrates the standard catalytic cycle versus the specific "Poisoning Pathway" introduced by the pyridine ring.

Caption: Figure 1: Catalytic cycle of CuAAC showing the competitive "Poisoning" pathway (Red) where the pyridine nitrogen sequesters Copper if ligand concentration is insufficient.

Experimental Workflow

Caption: Figure 2: Step-by-step workflow emphasizing the pre-complexation of the catalyst and the EDTA quench step.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Reaction turns brown/black | Cu(I) Disproportionation or Oxidation | Oxygen leak.[1] Add more Ascorbate immediately.[1] Ensure THPTA is fresh. |

| Precipitate forms | Low solubility of reactants | Increase DMSO ratio or switch to tBuOH/Water (1:1).[1] |

| Slow/No Reaction | Catalyst Poisoning by Pyridine | Increase Cu loading to 10 mol%. Increase THPTA:Cu ratio to 10:1. |

| Green Organic Layer | Copper contamination in product | Wash organic layer with 10% NH₄OH or saturated EDTA solution.[1] |

References

-

Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link[1]

-

Presolski, S. I., Hong, V., & Finn, M. G. (2011).[1] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link[1]

-

Chan, T. R., et al. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters. Link[1]

-

Brotherton, W. S., et al. (2009).[1] Apparent Copper(II)-Accelerated Azide-Alkyne Cycloaddition.[1][7][8][9][10] Organic Letters. Link[1]

Sources

- 1. 2-Ethoxypyridine | C7H9NO | CID 84499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. confluore.com.cn [confluore.com.cn]

- 3. glenresearch.com [glenresearch.com]

- 4. angenesci.com [angenesci.com]

- 5. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Click Chemistry [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Application Note: Bioconjugation of Peptides and Proteins using 2-Ethoxy-5-ethynylpyridine

This guide is structured as a high-level technical application note designed for immediate implementation in a chemical biology workflow. It synthesizes the specific chemical properties of 2-Ethoxy-5-ethynylpyridine with established bioconjugation methodologies.

Executive Summary

This guide details the protocol for utilizing 2-Ethoxy-5-ethynylpyridine (CAS: 1196154-85-4) as a bio-orthogonal "click" reagent for modifying azide-functionalized peptides and proteins. Unlike standard aliphatic alkynes, this heterocyclic building block introduces a pyridine moiety, offering unique electronic properties, potential for pH-dependent solubility, and capacity for post-conjugation metal coordination or alkylation.

The methodology relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , ensuring high specificity, quantitative yields, and stability in aqueous buffers.

Key Advantages of 2-Ethoxy-5-ethynylpyridine

-

Electronic Tuning: The 2-ethoxy substituent functions as an electron-donating group (EDG), modulating the basicity of the pyridine nitrogen compared to unsubstituted ethynylpyridines.

-

Rigid Linker: The pyridine ring provides a semi-rigid scaffold, reducing the degrees of freedom often associated with aliphatic linkers (e.g., propargyl glycine), which is advantageous for structure-activity relationship (SAR) studies.

-

Bio-Orthogonality: The terminal alkyne is inert to native biological functional groups (amines, thiols, carboxyls), preventing non-specific background labeling.

Chemical Mechanism & Workflow

The core reaction involves the 1,3-dipolar cycloaddition of the terminal alkyne on the pyridine ring with an azide-bearing biomolecule, catalyzed by Cu(I). This forms a stable 1,4-disubstituted 1,2,3-triazole linkage.

Critical Consideration: While 2-ethynylpyridines can act as intrinsic ligands for copper, 5-ethynyl derivatives (like the subject molecule) do not form a stable 5-membered chelate with the catalytic copper center. Therefore, the addition of an external accelerating ligand (e.g., THPTA or BTTAA) is mandatory to protect the biomolecule from oxidative damage and maintain Cu(I) oxidation state.

Reaction Pathway Diagram[1]

Figure 1: Schematic workflow of the CuAAC reaction between an azide-modified peptide and 2-Ethoxy-5-ethynylpyridine.

Experimental Protocols

Materials Preparation

-

Reagent Stock: Dissolve 2-Ethoxy-5-ethynylpyridine to 100 mM in anhydrous DMSO. Store at -20°C.

-

Biomolecule: Peptide/Protein containing an azide handle (e.g., Azidohomoalanine, N-terminal azido-acid) dissolved in PBS (pH 7.4).

-

Catalyst Cocktail (Freshly Prepared):

-

CuSO4: 20 mM in water.

-

THPTA Ligand: 50 mM in water. (Tris(3-hydroxypropyltriazolylmethyl)amine).

-

Sodium Ascorbate: 100 mM in water (Prepare immediately before use).

-

Conjugation Protocol (Standard Scale)

This protocol is optimized for 1-5 mg of peptide/protein.

Step 1: Reaction Assembly

-

In a 1.5 mL Eppendorf tube, dilute the Azide-Peptide to a final concentration of 50-100 µM in PBS (pH 7.4).

-

Add 2-Ethoxy-5-ethynylpyridine stock (100 mM) to a final concentration of 500 µM (5-10 equivalents relative to peptide).

-

Note: Keep final DMSO concentration < 20% to prevent protein denaturation.

-

-

Premix the Catalyst: In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 10 µL CuSO4 + 20 µL THPTA). Incubate for 2 minutes to form the complex.

-

Add the Cu-THPTA complex to the reaction mixture (Final [Cu] = 100-500 µM).

-

Initiate the reaction by adding Sodium Ascorbate (Final concentration 2.5 - 5 mM).

Step 2: Incubation

-

Flush the headspace with Nitrogen or Argon (optional but recommended for sensitive proteins).

-

Incubate at Room Temperature (25°C) for 60 to 120 minutes with gentle agitation (end-over-end rotation).

-

Protect from light if the peptide contains fluorophores.

Step 3: Quenching and Purification

-

Quench: Add EDTA (final 10 mM) to chelate the copper and stop the reaction.

-

Small Peptides (<3 kDa): Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

-

Proteins (>10 kDa): Remove excess small molecules using a Spin Desalting Column (e.g., Zeba Spin, 7K MWCO) or dialysis against PBS.

Analytical Validation (QC)

To verify the success of the conjugation, you must confirm the formation of the triazole adduct.

Expected Mass Shift

The molecular weight of 2-Ethoxy-5-ethynylpyridine is 147.17 g/mol . Upon conjugation, the net mass addition to the peptide is exactly the molecular weight of the reagent (since it is an addition reaction, no atoms are lost).

| Component | Calculation |

| Reagent MW | 147.17 Da |

| Reaction Type | Addition (Cycloaddition) |

| Leaving Group | None |

| Mass Shift ( | +147.17 Da |

Validation Steps:

-

LC-MS: Inject the purified product. Look for the parent peak + 147 Da.

-

UV-Vis Absorbance: The pyridine ring absorbs in the UV range (approx. 260-280 nm). If your peptide lacks Tryptophan/Tyrosine, the emergence of absorbance in this region confirms attachment.

-

Note: The 2-ethoxy group may shift the

slightly compared to naked pyridine.

-

Troubleshooting & Optimization

| Issue | Possible Cause | Corrective Action |

| Precipitation | Reagent insolubility in buffer. | Increase DMSO concentration to 10-20%. Ensure slow addition of reagent while vortexing. |

| Low Yield | Copper oxidation (Cu(I) | Add fresh Sodium Ascorbate. Increase THPTA:Cu ratio to 10:1. Degas buffers. |

| Protein Degradation | ROS generation by Copper. | Critical: Use THPTA or BTTAA ligands. Do not use naked CuSO4. Minimize reaction time. |

| No Reaction | Steric hindrance at azide site. | Use a longer linker on the azide side (e.g., Azide-PEG4-Peptide). Increase temperature to 37°C (if protein stable). |

References

-

Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

-